molecular formula C10H14O5S2 B14564846 Diethyl (4-hydroxy-1,3-dithiolan-2-ylidene)propanedioate CAS No. 61839-14-3

Diethyl (4-hydroxy-1,3-dithiolan-2-ylidene)propanedioate

Cat. No.: B14564846
CAS No.: 61839-14-3
M. Wt: 278.3 g/mol
InChI Key: NOOLHWYXJIBNMY-UHFFFAOYSA-N
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Description

Diethyl (4-hydroxy-1,3-dithiolan-2-ylidene)propanedioate is a chemical compound known for its unique structure and properties. It belongs to the class of dithiolanes, which are characterized by a five-membered ring containing two sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (4-hydroxy-1,3-dithiolan-2-ylidene)propanedioate typically involves the reaction of diethyl malonate with 1,3-propanedithiol in the presence of a catalyst. The reaction proceeds through the formation of an enolate intermediate, which then undergoes cyclization to form the dithiolane ring . Common catalysts used in this reaction include Lewis acids such as zinc chloride or boron trifluoride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-hydroxy-1,3-dithiolan-2-ylidene)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Zinc chloride, boron trifluoride

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of diethyl (4-hydroxy-1,3-dithiolan-2-ylidene)propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is primarily due to the presence of the dithiolane ring, which can stabilize transition states and intermediates during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

61839-14-3

Molecular Formula

C10H14O5S2

Molecular Weight

278.3 g/mol

IUPAC Name

diethyl 2-(4-hydroxy-1,3-dithiolan-2-ylidene)propanedioate

InChI

InChI=1S/C10H14O5S2/c1-3-14-8(12)7(9(13)15-4-2)10-16-5-6(11)17-10/h6,11H,3-5H2,1-2H3

InChI Key

NOOLHWYXJIBNMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1SCC(S1)O)C(=O)OCC

Origin of Product

United States

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